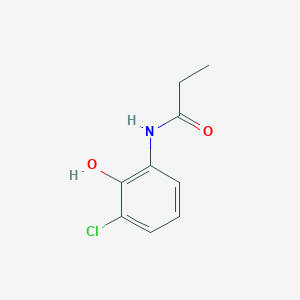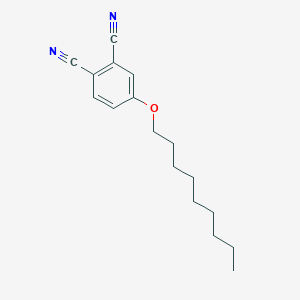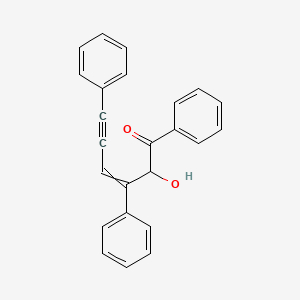![molecular formula C13H11N3O2S B12572339 (E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene CAS No. 194359-07-4](/img/structure/B12572339.png)
(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by a 4-methylphenylsulfanyl group and a 3-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene typically involves the following steps:
Formation of the Diazene Group: The diazene group can be introduced through the reaction of an appropriate amine with nitrous acid, leading to the formation of a diazonium salt. This salt is then coupled with a suitable aromatic compound to form the diazene linkage.
Introduction of the 4-Methylphenylsulfanyl Group: The 4-methylphenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol group reacts with a halogenated aromatic compound.
Nitration of the Aromatic Ring: The nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and diazotization processes, followed by coupling reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride for reduction of the nitro group.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with similar structural features, used in anticancer research.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): An intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene is unique due to the presence of both a sulfanyl and a nitro group, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
194359-07-4 |
|---|---|
Molekularformel |
C13H11N3O2S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
(4-methylphenyl)sulfanyl-(3-nitrophenyl)diazene |
InChI |
InChI=1S/C13H11N3O2S/c1-10-5-7-13(8-6-10)19-15-14-11-3-2-4-12(9-11)16(17)18/h2-9H,1H3 |
InChI-Schlüssel |
QGSSWBBMTYVZAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SN=NC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)
amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)

![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)
![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)
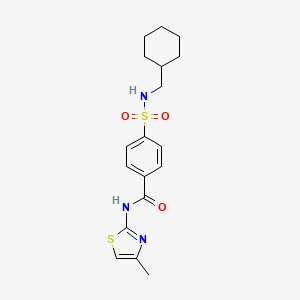
![[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-](/img/structure/B12572288.png)
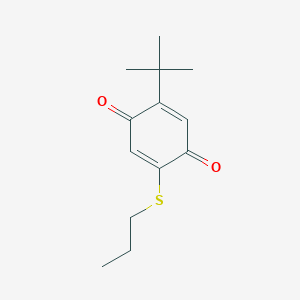
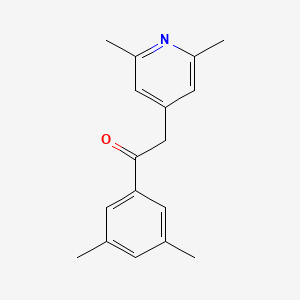
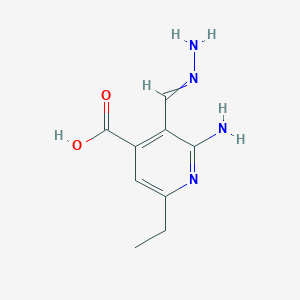
![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)
